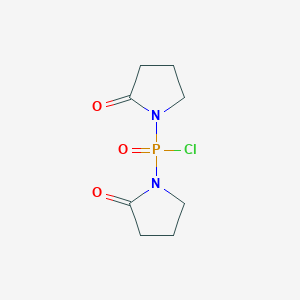
Bis(2-oxopyrrolidin-1-yl)phosphinic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-oxopyrrolidin-1-yl)phosphinic chloride is a chemical compound with the molecular formula C6H8ClN2O5P. It is known for its role as a reagent in organic synthesis, particularly in the activation of carboxyl groups and the coupling of peptides. This compound is also referred to as a phosphinic chloride derivative and is characterized by its crystalline powder form, which is white to off-white in color .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-oxopyrrolidin-1-yl)phosphinic chloride typically involves the reaction of phosphinic chloride with 2-oxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere and room temperature to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and the use of appropriate solvents to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-oxopyrrolidin-1-yl)phosphinic chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form phosphinic acid derivatives.
Substitution: It participates in substitution reactions where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include phosphinic acid derivatives, substituted phosphinic chlorides, and various oxides depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(2-oxopyrrolidin-1-yl)phosphinic chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis(2-oxopyrrolidin-1-yl)phosphinic chloride involves the activation of carboxyl groups, facilitating the formation of peptide bonds. This compound acts as a coupling reagent, enabling the formation of amide bonds between amino acids. The molecular targets include carboxyl groups on amino acids, and the pathways involved are those related to peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenylphosphinic chloride
- Phenylphosphonic dichloride
- Diphenyl phosphoryl chloride
- Phenyl dichlorophosphate
- Diphenylphosphinamide
- Diphenylphosphinic acid
- Diphenyl phosphate
- Hexamethylphosphoramide
Uniqueness
Bis(2-oxopyrrolidin-1-yl)phosphinic chloride is unique due to its specific structure, which allows it to efficiently activate carboxyl groups and facilitate peptide coupling. Its ability to form stable intermediates and its high reactivity make it a preferred choice in peptide synthesis compared to other similar compounds .
Eigenschaften
CAS-Nummer |
161032-20-8 |
|---|---|
Molekularformel |
C8H12ClN2O3P |
Molekulargewicht |
250.62 g/mol |
IUPAC-Name |
1-[chloro-(2-oxopyrrolidin-1-yl)phosphoryl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H12ClN2O3P/c9-15(14,10-5-1-3-7(10)12)11-6-2-4-8(11)13/h1-6H2 |
InChI-Schlüssel |
JNEDYOYGKYQCET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)P(=O)(N2CCCC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


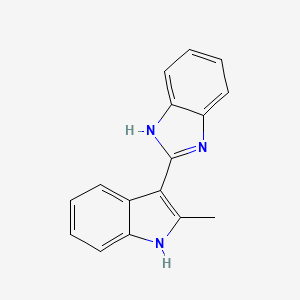

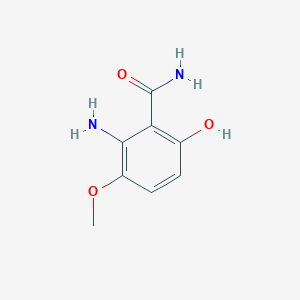
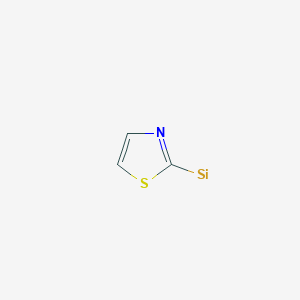



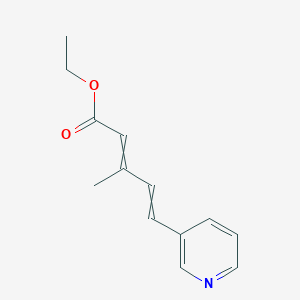

![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
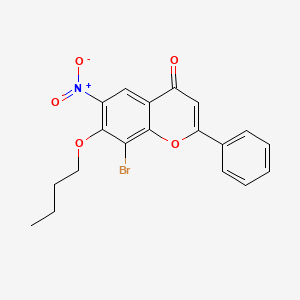

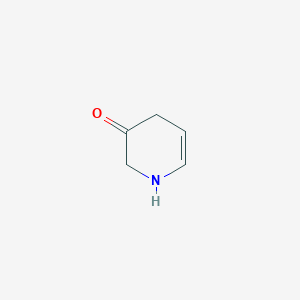
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)
